molecular formula C26H21ClN4O2S B2746153 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 442531-99-9

3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2746153
CAS RN: 442531-99-9
M. Wt: 488.99
InChI Key: XPWXPNOGQUHCSD-UHFFFAOYSA-N
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Description

Indole derivatives are known for their vast array of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole compounds are generally crystalline and colorless in nature .

Scientific Research Applications

Chemical Synthesis and Reactivity

Quinazoline derivatives have been synthesized through various chemical reactions, highlighting their versatility and potential for modification. For example, Azizian et al. (2000) described the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, demonstrating a method for synthesizing quinazolinediones, which could be related to the reactivity and synthesis pathways of similar compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Antimicrobial Applications

Quinazoline derivatives have shown potential as antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines and tested them for antibacterial and antifungal activities, suggesting the utility of quinazoline scaffolds in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antitumor and Antifolate Activities

Quinazoline derivatives have also been explored for their antitumor and antifolate inhibitor activities. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents, highlighting the compound's relevance in cancer research (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Biological Studies

Studies have also been conducted on the biological activities of quinazoline derivatives, including their potential as antimicrobial agents. Patel, Patel, and Patel (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and evaluated their antimicrobial activity, indicating the biological relevance of quinazoline compounds in addressing microbial resistance (Patel, Patel, & Patel, 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.", "Starting Materials": [ "2-chlorobenzyl chloride", "3-indole ethanol", "2-aminobenzoic acid", "thiourea", "sodium hydroxide", "acetic anhydride", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chlorobenzylthio)benzoic acid by reacting 2-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide in ethanol.", "Step 2: Cyclization of 2-(2-chlorobenzylthio)benzoic acid with acetic anhydride in the presence of sulfuric acid to form 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.", "Step 3: Condensation of 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with 3-indole ethanol in the presence of acetic anhydride and sulfuric acid to form 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.", "Step 4: Purification of the final compound by recrystallization from chloroform and diethyl ether." ] }

CAS RN

442531-99-9

Product Name

3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C26H21ClN4O2S

Molecular Weight

488.99

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H21ClN4O2S/c27-21-7-3-1-5-18(21)15-31-25(33)20-10-9-16(13-23(20)30-26(31)34)24(32)28-12-11-17-14-29-22-8-4-2-6-19(17)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34)

InChI Key

XPWXPNOGQUHCSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=S)Cl

solubility

not available

Origin of Product

United States

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